7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one
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Overview
Description
4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, an ethyl group, and a tetrahydroisoquinoline moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure . The tetrahydroisoquinoline moiety can be introduced through a Mannich reaction, where the chromen-2-one is reacted with formaldehyde and tetrahydroisoquinoline under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives .
Scientific Research Applications
4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Coumarins: Another class of compounds with a chromen-2-one core, known for their anticoagulant properties.
Isoquinolines: Compounds with a similar tetrahydroisoquinoline moiety, often studied for their neuroprotective effects.
Uniqueness
4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE is unique due to its combination of a chromen-2-one core and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-4-ethylchromen-2-one |
InChI |
InChI=1S/C22H21NO4/c1-2-15-11-22(25)27-20-12-18(7-8-19(15)20)26-14-21(24)23-10-9-16-5-3-4-6-17(16)13-23/h3-8,11-12H,2,9-10,13-14H2,1H3 |
InChI Key |
YUPXYRDNHRBSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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